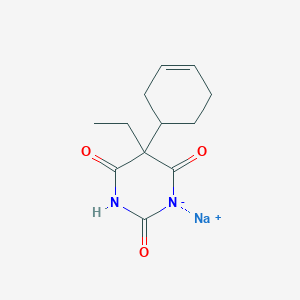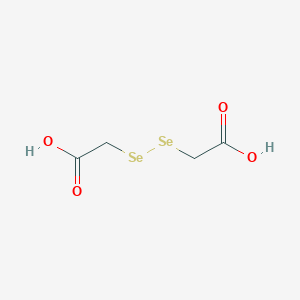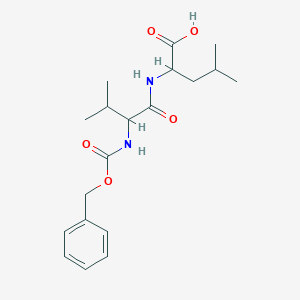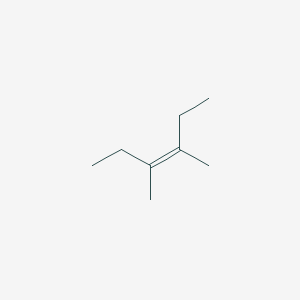
2-ブロモ-1,3,5-トリクロロベンゼン
概要
説明
2-Bromo-1,3,5-trichlorobenzene is an organohalogen compound with the molecular formula C6H2BrCl3. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by a bromine atom. This compound is known for its use in various chemical synthesis processes and as an intermediate in the production of other complex molecules .
科学的研究の応用
2-Bromo-1,3,5-trichlorobenzene is used extensively in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of dyes, pigments, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-trichlorobenzene typically involves the bromination of 1,3,5-trichlorobenzene. The reaction is carried out using bromine or N-bromosuccinamide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination .
Industrial Production Methods: Industrial production of 2-Bromo-1,3,5-trichlorobenzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity 2-Bromo-1,3,5-trichlorobenzene .
化学反応の分析
Types of Reactions: 2-Bromo-1,3,5-trichlorobenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. These reactions include further halogenation, nitration, and sulfonation .
Common Reagents and Conditions:
Halogenation: Uses halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Nitration: Uses a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Uses concentrated sulfuric acid or oleum.
Major Products:
Halogenation: Produces polyhalogenated benzenes.
Nitration: Produces nitro-substituted derivatives.
Sulfonation: Produces sulfonic acid derivatives.
作用機序
The mechanism of action of 2-Bromo-1,3,5-trichlorobenzene involves electrophilic aromatic substitution. The electron-withdrawing nature of the bromine and chlorine atoms makes the benzene ring more susceptible to attack by electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
類似化合物との比較
- 1-Bromo-2,3,5-trichlorobenzene
- 1,3,5-Trichlorobenzene
- 5-Bromo-1,2,3-trichlorobenzene
Comparison: 2-Bromo-1,3,5-trichlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1,3,5-trichlorobenzene, the presence of a bromine atom introduces additional reactivity, making it a valuable intermediate in various chemical syntheses. The position of the bromine atom also affects the compound’s physical properties and its behavior in chemical reactions .
特性
IUPAC Name |
2-bromo-1,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPPAFMEUDJAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941086 | |
| Record name | 2-Bromo-1,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-96-5 | |
| Record name | 2-Bromo-1,3,5-trichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4,6-trichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3,5-trichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)











